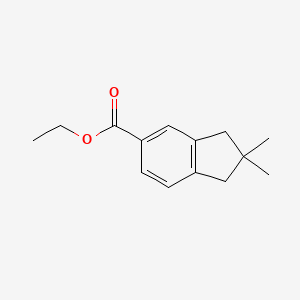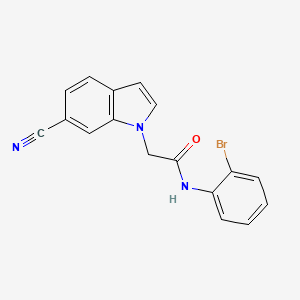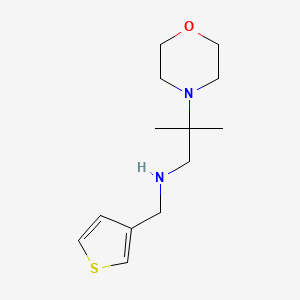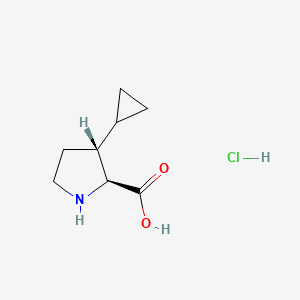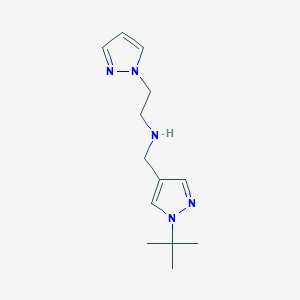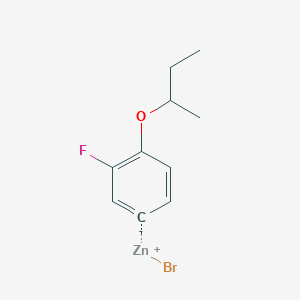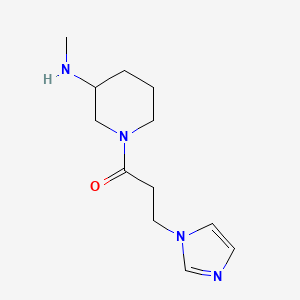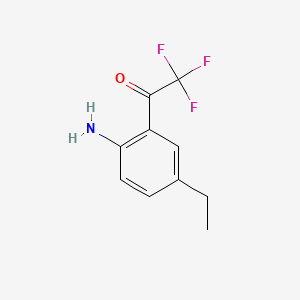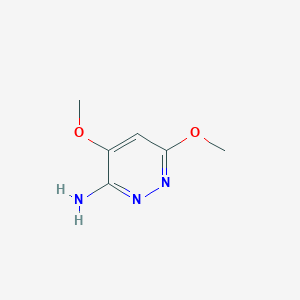
3-(Aminomethyl)oxetane-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Aminomethyl)oxetane-3-carboxamide is a heterocyclic compound with the molecular formula C5H10N2O2 It features an oxetane ring, which is a four-membered cyclic ether, and an aminomethyl group attached to the third carbon of the oxetane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)oxetane-3-carboxamide typically involves the formation of the oxetane ring followed by the introduction of the aminomethyl group. One common method is the cyclization of a suitable precursor, such as an epoxide or a halohydrin, under basic conditions to form the oxetane ring. Subsequent functionalization with an aminomethyl group can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)oxetane-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine or other functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents to the oxetane ring or the aminomethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane-3-carboxylic acid derivatives, while reduction can produce primary amines.
Scientific Research Applications
3-(Aminomethyl)oxetane-3-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)oxetane-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxetane ring can undergo ring-opening reactions, which may be crucial for its biological activity. The aminomethyl group can form hydrogen bonds and other interactions with target molecules, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(Aminomethyl)oxetane: Lacks the carboxamide group but shares the oxetane ring and aminomethyl group.
Oxetane-3-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group.
3-Amino-N-methyl-oxetane-3-carboxamide: Similar structure with an additional methyl group on the nitrogen atom.
Uniqueness
3-(Aminomethyl)oxetane-3-carboxamide is unique due to the presence of both the oxetane ring and the carboxamide group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C5H10N2O2 |
|---|---|
Molecular Weight |
130.15 g/mol |
IUPAC Name |
3-(aminomethyl)oxetane-3-carboxamide |
InChI |
InChI=1S/C5H10N2O2/c6-1-5(4(7)8)2-9-3-5/h1-3,6H2,(H2,7,8) |
InChI Key |
YFZYIPFMWPDTTF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)(CN)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


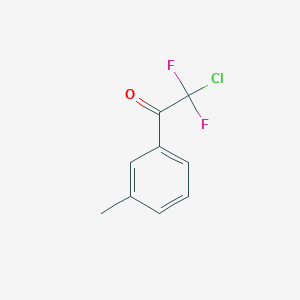
![3-[(2,4-Dibromophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14891436.png)
